molecular formula C18H16N2O5 B2475349 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide CAS No. 954675-79-7

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide

Cat. No.: B2475349
CAS No.: 954675-79-7
M. Wt: 340.335
InChI Key: QKPZATPUBKHFFF-UHFFFAOYSA-N
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Description

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide is a complex organic compound that features a benzodioxole moiety, an oxazolidinone ring, and a benzamide group.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(12-4-2-1-3-5-12)19-9-14-10-20(18(22)25-14)13-6-7-15-16(8-13)24-11-23-15/h1-8,14H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPZATPUBKHFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide has shown promising antimicrobial properties. Studies indicate that compounds in the oxazolidinone class can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This makes it a candidate for further development as an antibiotic agent.

Anticancer Properties

Research has also explored the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression.

Neuroprotective Effects

The compound's structural similarity to certain neuroactive agents suggests potential neuroprotective properties. Investigations into its effects on neurodegenerative diseases could reveal its capability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several case studies have documented the applications of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of oxazolidinones exhibited significant activity against Gram-positive bacteria, with some compounds showing MIC (Minimum Inhibitory Concentration) values in the low micromolar range.
  • Cancer Research : In vitro studies have shown that oxazolidinone derivatives can inhibit proliferation in various cancer cell lines, suggesting their potential as lead compounds for new anticancer therapies.
  • Neuroprotection : Research involving animal models has indicated that certain oxazolidinones may reduce neuroinflammation and promote neuronal survival under stress conditions.

Mechanism of Action

The mechanism of action of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide involves its interaction with specific molecular targets:

Biological Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound consists of a benzo[d][1,3]dioxole moiety linked to an oxazolidinone ring and a benzamide group. The structural formula can be represented as follows:

C17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
  • Synthesis of the oxazolidinone ring : A cyclization reaction involving an amino alcohol and a carbonyl compound is employed.
  • Coupling : A palladium-catalyzed C-N cross-coupling reaction is used to link the benzo[d][1,3]dioxole and oxazolidinone.
  • Amidation : The introduction of the benzamide group is accomplished through an amidation reaction with appropriate carboxylic acids.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and apoptosis.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Studies suggest potential efficacy against bacterial strains, indicating possible applications as antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Studies :
    • A study demonstrated that derivatives containing the benzo[d][1,3]dioxole structure exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
  • Antimicrobial Activity :
    • Another research focused on benzo[d][1,3]dioxole derivatives reported effective inhibition against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Comparative Analysis

CompoundStructureBiological ActivityReference
N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-benzenesulfonohydrazideStructureAnticancer
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indolesStructureAntimicrobial

Q & A

Q. What are the common synthetic routes for N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with benzo[d][1,3]dioxole derivatives and oxazolidinone precursors. Key steps include:

  • Coupling of the oxazolidinone core with the benzamide group via nucleophilic substitution or amide bond formation.
  • Optimization of benzamide coupling : Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) significantly impact yield. For example, polar aprotic solvents (DMF or DMSO) at 60–80°C enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • Spectroscopic techniques : 1^1H NMR and 13^{13}C NMR identify proton and carbon environments, confirming the benzodioxole and oxazolidinone moieties. IR spectroscopy verifies carbonyl (C=O) and amide (N–H) bonds .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula alignment with theoretical values (e.g., [M+H]+^+ peaks) .
  • Chromatography : HPLC ensures purity (>95%) and detects stereochemical impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to address steric hindrance in the benzamide coupling step?

Steric hindrance from the bulky benzo[d][1,3]dioxole group can reduce coupling efficiency. Strategies include:

  • Catalyst selection : Using coupling agents like HATU or EDCI improves activation of the carboxyl group .
  • Temperature modulation : Lower temperatures (0–25°C) reduce side reactions while maintaining reactivity .
  • Solvent optimization : Switching to less viscous solvents (e.g., THF) enhances molecular mobility . Experimental design should include DoE (Design of Experiments) to systematically evaluate variables .

Q. What strategies resolve discrepancies in bioactivity data across different assay models?

Contradictions in bioactivity (e.g., antibacterial efficacy in vitro vs. in vivo) may arise from:

  • Membrane permeability : LogP values influence cellular uptake; adjust substituents to balance hydrophobicity .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the dioxole ring) .
  • Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to bacterial targets (e.g., 23S rRNA) .

Q. How do structural modifications (e.g., substituent changes) affect target binding affinity?

Structure-activity relationship (SAR) studies reveal:

  • Benzodioxole modifications : Electron-withdrawing groups (e.g., –NO2_2) enhance antibacterial potency by increasing electrophilicity at the oxazolidinone ring .
  • Oxazolidinone substituents : Methyl groups at C5 improve steric complementarity with bacterial ribosomes .
  • Benzamide variations : Fluorine substitution at the para position increases membrane penetration . Computational docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .

Q. What computational methods predict interactions between this compound and bacterial target proteins?

Advanced modeling techniques include:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with Staphylococcus aureus ribosomes) to assess stability over 100 ns trajectories .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituent modifications .
  • Pharmacophore mapping : Identifies critical interaction points (e.g., hydrogen bonds with A2451 of 23S rRNA) . Validate predictions with mutagenesis studies on key bacterial residues .

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